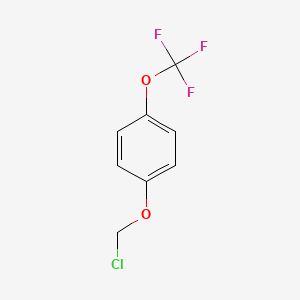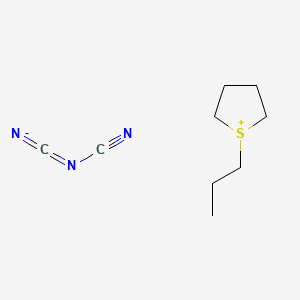
Tetrahydro-1-propylthiophenium salt with N-cyanocyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of 1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide can be achieved through several synthetic routes. One common method involves the condensation reaction of dipotassium 2,2-dicyanoethene-1,1-bis(thiolate) with a suitable alkylating agent . The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, while its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide can be compared with other thiophene derivatives such as:
1-Ethyltetrahydro-1H-thiophen-1-ium Di(cyano)amide: Similar in structure but with an ethyl group instead of a propyl group.
2,5-Dimethylthiophene: A simpler thiophene derivative with two methyl groups, used in the synthesis of various organic compounds.
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxyl group, known for its applications in organic synthesis.
The uniqueness of 1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide lies in its specific substitution pattern and the presence of cyano groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H15N3S |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
cyanoiminomethylideneazanide;1-propylthiolan-1-ium |
InChI |
InChI=1S/C7H15S.C2N3/c1-2-5-8-6-3-4-7-8;3-1-5-2-4/h2-7H2,1H3;/q+1;-1 |
Clave InChI |
UWQSVDUDGCGPQU-UHFFFAOYSA-N |
SMILES canónico |
CCC[S+]1CCCC1.C(=[N-])=NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
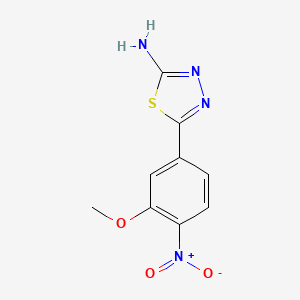
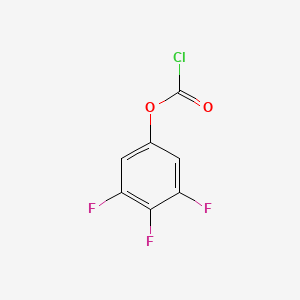
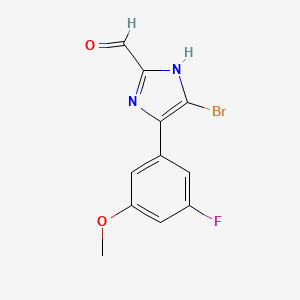
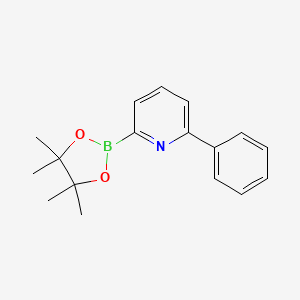
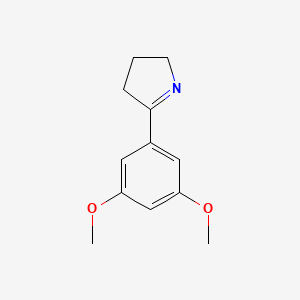
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
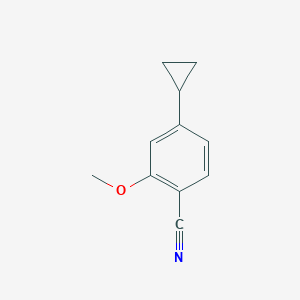

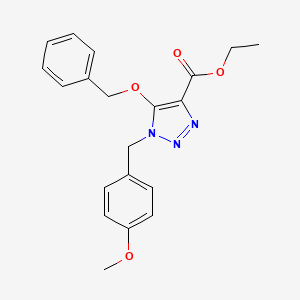
![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
![4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
